

# Application of Selective HDAC1 Inhibitors in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Histone deacetylase 1 (HDAC1) is a critical epigenetic regulator involved in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer and developmental disorders. Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the architecture and function of native tissues, provide a powerful platform for studying the effects of HDAC1 inhibition in a physiologically relevant context.

This document provides detailed application notes and protocols for the use of selective HDAC1 inhibitors in organoid cultures. While the initial topic of interest was **Hdac1-IN-4**, it is important to note that this compound is a potent inhibitor of Plasmodium falciparum HDAC1, developed for its antimalarial activity, and its application in mammalian organoid systems has not been documented[1][2][3][4][5]. Therefore, these notes will focus on well-characterized, selective class I HDAC inhibitors, such as MS-275 (Entinostat) and Romidepsin, which have established applications in organoid and 3D cell culture models.

# **Application Notes**

Selective inhibition of HDAC1 in organoid cultures can be a valuable tool for:

Cancer Research: Studying the effects of HDAC1 inhibition on tumor organoid growth,
 viability, and response to therapy. Patient-derived tumor organoids can be used to assess



the efficacy of HDAC1 inhibitors in a personalized medicine approach[6].

- Developmental Biology: Investigating the role of HDAC1 in stem cell differentiation and tissue morphogenesis. For example, HDAC1/2 have been shown to be essential for intestinal stem cell homeostasis[7].
- Disease Modeling: Modeling diseases with an epigenetic component and testing the
  therapeutic potential of HDAC1 inhibitors. For instance, HDAC inhibition is being explored as
  a strategy to improve gut barrier integrity in organoids derived from patients with obesity[7]
   [8].
- Drug Discovery: Screening for novel compounds that selectively target HDAC1 and evaluating their efficacy and toxicity in a human-relevant 3D model.

HDAC1 inhibition has been shown to modulate key signaling pathways, including Wnt and Notch, and can induce apoptosis in cancer cells[9][10][11][12][13][14][15][16][17][18][19]. The specific outcomes of HDAC1 inhibition can be context-dependent, varying with the organoid type, the specific inhibitor used, and the treatment conditions.

### **Data Presentation**

The following tables summarize quantitative data on the effects of selective HDAC1 inhibitors in relevant cellular and organoid models.

Table 1: In Vitro Efficacy of Selective HDAC1 Inhibitors



| Inhibitor                                  | Cell Line /<br>Organoid Type | Assay                                | IC50 / Effective<br>Concentration | Reference |
|--------------------------------------------|------------------------------|--------------------------------------|-----------------------------------|-----------|
| MS-275<br>(Entinostat)                     | B-ALL cell lines             | Growth Inhibition                    | ~50-200 nM                        | [20]      |
| Human leukemia<br>cells (U937)             | Apoptosis                    | ~70% at 1 μM<br>after 48h            |                                   |           |
| Mesothelial cells                          | Invasion                     | Marked reduction<br>at 250 nM        | _                                 |           |
| Romidepsin                                 | Bladder cancer cells         | Radiosensitizatio<br>n               | Effective in nanomolar range      | [21]      |
| Colon cancer cell<br>lines (CT26,<br>MC38) | Proliferation                | Significant<br>inhibition            | [22]                              |           |
| T-cell lymphoma<br>models                  | Anti-tumor<br>efficacy       | Superior to<br>standard<br>treatment | [20]                              | _         |

Table 2: Effects of Selective HDAC1 Inhibitors on Signaling and Gene Expression in Organoids and Related Models



| Inhibitor                     | Organoid/C<br>ell Type  | Pathway/Ma<br>rker    | Observed<br>Effect  | Concentrati<br>on | Reference |
|-------------------------------|-------------------------|-----------------------|---------------------|-------------------|-----------|
| MS-275<br>(Entinostat)        | Intestinal<br>Organoids | Stem cell<br>markers  | Down-<br>regulation | Not specified     | [7]       |
| Dermal Cells                  | Wnt signaling           | Activation            | Not specified       | [15]              |           |
| Mesothelial<br>Cells          | E-cadherin              | Upregulation          | 250 nM              |                   | -         |
| Mesothelial<br>Cells          | Snail                   | Functional impairment | 250 nM              | _                 |           |
| Romidepsin                    | Colon Cancer<br>Cells   | PD-L1                 | Upregulation        | Not specified     | [22]      |
| Biliary Tract<br>Cancer Cells | НЗК9Ас                  | Significant increase  | 5 nM                | [10]              |           |

## **Experimental Protocols**

The following are representative protocols for the use of selective HDAC1 inhibitors in intestinal and liver organoid cultures.

# Protocol 1: Treatment of Mouse Intestinal Organoids with MS-275 (Entinostat)

This protocol is adapted from general intestinal organoid culture protocols and studies on the effects of HDAC inhibitors on intestinal stem cells[7][23][24][25][26].

#### Materials:

- Established mouse intestinal organoid culture in Matrigel
- IntestiCult™ Organoid Growth Medium (or equivalent)
- MS-275 (Entinostat), sterile stock solution in DMSO
- Advanced DMEM/F-12



- · PBS, sterile
- Cell recovery solution (e.g., Corning® Cell Recovery Solution)
- 24-well tissue culture plates

#### Procedure:

- Organoid Culture Maintenance: Culture mouse intestinal organoids in 50 μL Matrigel domes in a 24-well plate with 500 μL of IntestiCult™ Organoid Growth Medium per well. Change the medium every 2-3 days. Passage organoids every 5-7 days.
- Preparation of MS-275 Working Solutions: Prepare a series of dilutions of the MS-275 stock solution in complete organoid growth medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 μM). Include a vehicle control (DMSO) at the same final concentration as the highest MS-275 concentration.
- Treatment of Organoids:
  - Aspirate the old medium from the organoid cultures.
  - Add 500 μL of the medium containing the desired concentration of MS-275 or vehicle control to each well.
  - Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).

#### • Endpoint Analysis:

- Morphological Assessment: Observe organoid morphology daily using a brightfield microscope. Note any changes in size, budding, or signs of cell death.
- Viability Assay: Harvest organoids by dissolving the Matrigel in a cell recovery solution.
   Dissociate into single cells and perform a cell viability assay (e.g., CellTiter-Glo®).
- Gene Expression Analysis: Harvest organoids and extract RNA for qRT-PCR analysis of target genes (e.g., stem cell markers like Lgr5, differentiation markers, or apoptosisrelated genes).



 Immunofluorescence Staining: Fix organoids in 4% paraformaldehyde, embed, and section for immunofluorescence analysis of protein expression and localization (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).

# Protocol 2: Treatment of Human Liver Tumor Organoids (Tumoroids) with Romidepsin

This protocol is based on methods for culturing liver organoids and studies investigating the effects of Romidepsin on liver cancer[8][27][28][29][30].

#### Materials:

- Established human liver tumor organoid culture in Matrigel
- Liver Organoid Expansion Medium and Differentiation Medium
- Romidepsin, sterile stock solution in DMSO
- Advanced DMEM/F-12
- PBS, sterile
- TrypLE™ Express Enzyme
- 24-well tissue culture plates

#### Procedure:

- Tumoroid Culture Maintenance: Culture liver tumoroids in Matrigel domes in a 24-well plate with complete liver organoid expansion medium. Change the medium every 3-4 days and passage as needed.
- Preparation of Romidepsin Working Solutions: Prepare fresh dilutions of Romidepsin in the appropriate culture medium to achieve final concentrations (e.g., 1 nM, 5 nM, 10 nM, 50 nM).
   Include a vehicle control.
- Treatment of Tumoroids:



- Replace the existing medium with medium containing Romidepsin or vehicle control.
- Incubate for the desired duration (e.g., 48 or 72 hours). For combination studies, other drugs can be added concurrently or sequentially.

#### Endpoint Analysis:

- Cell Viability and Apoptosis: Harvest tumoroids, dissociate into single cells using
   TrypLE™, and analyze cell viability and apoptosis by flow cytometry using Annexin V and
   propidium iodide staining.
- Western Blot Analysis: Prepare protein lysates from harvested tumoroids to analyze the
  expression of proteins involved in cell cycle, apoptosis (e.g., cleaved PARP, cleaved
  caspase-3), and histone acetylation (e.g., acetyl-Histone H3).
- Drug Combination Studies: To assess synergy, co-treat tumoroids with Romidepsin and another therapeutic agent (e.g., a receptor tyrosine kinase inhibitor) and evaluate cell viability to calculate combination indices.

# Visualizations Signaling Pathways

Click to download full resolution via product page

## **Experimental Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potent Antimalarial Activity of Histone Deacetylase Inhibitor Analogues PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antimalarial activity of histone deacetylase inhibitor analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity of the Anticancer Histone Deacetylase Inhibitor SB939 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Plasmodium falciparum HDAC1 Inhibitors with Dual-Stage Antimalarial Potency and Improved Safety Based on the Clinical Anticancer Drug Candidate Quisinostat PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCFAs switch stem cell fate through HDAC inhibition to improve barrier integrity in 3D intestinal organoids from patients with obesity PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC1 and HDAC2 orchestrate Wnt signaling to regulate neural progenitor transition during brain development PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitors and cell death PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC1 negatively regulates selective mitotic chromatin binding of the Notch effector RBPJ in a KDM5A-dependent manner PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC1 and HDAC2 orchestrate Wnt signaling to regulate neural progenitor transition during brain development PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibition-mediated neuronal differentiation via the Wnt signaling pathway in human adipose tissue-derived mesenchymal stem cells PubMed

## Methodological & Application





[pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of class I HDACs preserves hair follicle inductivity in postnatal dermal cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Histone deacetylase inhibitors upregulate Notch-1 and inhibit growth in pheochromocytoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL -PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 22. Romidepsin (FK228) regulates the expression of the immune checkpoint ligand PD-L1 and suppresses cellular immune functions in colon cancer PMC [pmc.ncbi.nlm.nih.gov]
- 23. StarrLab Intestinal Organoid Culture [sites.google.com]
- 24. stemcell.com [stemcell.com]
- 25. Intestinal organoid co-culture protocol to study cell competition in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 26. cincinnatichildrens.org [cincinnatichildrens.org]
- 27. Protocols to culture and harvest hepatic tumor organoids for metabolic assays PMC [pmc.ncbi.nlm.nih.gov]
- 28. stemcell.com [stemcell.com]
- 29. Organoid Culture Protocol | Human Liver | Bio-Techne [bio-techne.com]
- 30. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- To cite this document: BenchChem. [Application of Selective HDAC1 Inhibitors in Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424796#hdac1-in-4-in-organoid-culture-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com